3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxy group attached to an oxazole ring and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable precursor such as an aldehyde and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized through an amidation reaction involving a suitable precursor such as a carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the final product. Common techniques used in industrial production include continuous flow reactors, high-pressure reactors, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can undergo reduction reactions to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to form corresponding substituted products.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reduction reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, reduction reactions may yield reduced products, and substitution reactions may yield substituted products.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is used in medicinal chemistry to develop new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxy-1,2-oxazol-5-yl)methanamine: This compound is similar in structure but lacks the trifluoromethyl group and the propanamide moiety.
3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid: This compound is similar in structure but has a carboxylic acid group instead of the propanamide moiety.
3-(3-methoxy-1,2-oxazol-5-yl)propanoate: This compound is similar in structure but has an ester group instead of the propanamide moiety.
Uniqueness
3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide is unique due to the presence of both the trifluoromethyl group and the propanamide moiety, which confer distinct chemical properties and biological activities. These structural features make the compound valuable for various scientific research applications and distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H12F3N3O3 |
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Molecular Weight |
315.25 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C13H12F3N3O3/c1-21-12-6-9(22-19-12)3-5-11(20)18-8-2-4-10(17-7-8)13(14,15)16/h2,4,6-7H,3,5H2,1H3,(H,18,20) |
InChI Key |
XDDHVMCCCFSVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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